molecular formula C20H18FN3O2S B2853776 N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 896049-07-3

N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2853776
CAS No.: 896049-07-3
M. Wt: 383.44
InChI Key: MZPPEPBODASZED-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazine ring, a methoxyphenyl group, and a sulfanylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the sulfanylacetamide group. Common reagents used in these reactions include fluorinated aromatic compounds, methoxyphenyl derivatives, and various sulfur-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-methylphenyl)-3-phenylpropanamide
  • 4-Fluoro-3-methylphenylboronic acid
  • 3-Fluoro-4-methoxyphenylmagnesium bromide

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-13-6-7-15(11-17(13)21)22-19(25)12-27-20-9-8-18(23-24-20)14-4-3-5-16(10-14)26-2/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPPEPBODASZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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